1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE
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Overview
Description
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE is a chemical compound with the formula C₁₆H₁₂F₁₀OSi₂ and a molecular weight of 466.4209 g/mol . It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two methyl groups and one pentafluorophenyl group
Preparation Methods
The synthesis of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be achieved through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . This method involves the replacement of chlorine atoms with pentafluorophenyl groups under controlled conditions.
Chemical Reactions Analysis
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Common reagents used in these reactions include metal hydrides, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted disiloxanes.
Scientific Research Applications
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE involves its ability to donate hydride ions in reduction reactions. This compound interacts with molecular targets such as aldehydes, ketones, and carboxamides, facilitating their reduction to corresponding alcohols, amines, and other reduced products . The pathways involved include hydrosilylation and dehydrogenative silylation.
Comparison with Similar Compounds
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be compared with other similar compounds such as:
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: This compound has methylphenyl groups instead of pentafluorophenyl groups, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyldisiloxane: This compound lacks the pentafluorophenyl groups and is commonly used as a reducing agent in various organic reactions.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound contains cyanopropyl groups, which impart different reactivity and applications compared to pentafluorophenyl groups.
The uniqueness of this compound lies in its pentafluorophenyl groups, which enhance its stability and reactivity in specific chemical reactions.
Properties
CAS No. |
19091-32-8 |
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Molecular Formula |
C16H12F10OSi2 |
Molecular Weight |
466.42 g/mol |
IUPAC Name |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
InChI Key |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyms |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Origin of Product |
United States |
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